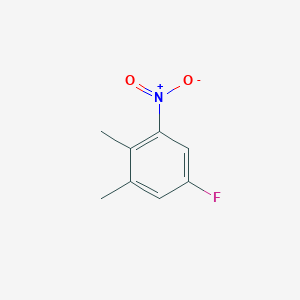

5-Fluoro-1,2-dimethyl-3-nitrobenzene

Description

Significance and Research Context of Fluorinated Nitroaromatic Compounds

Fluorinated nitroaromatic compounds represent a class of molecules that have garnered substantial attention in synthetic and medicinal chemistry. researchgate.net The strategic incorporation of fluorine atoms and nitro groups into an aromatic framework can profoundly influence a molecule's physical, chemical, and biological properties. nih.govnih.gov

The inclusion of fluorine in organic molecules is a widely used strategy in modern drug discovery, with estimates suggesting that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com This is due to fluorine's unique characteristics:

High Electronegativity: As the most electronegative element, fluorine can alter the acidity and basicity of nearby functional groups through its powerful electron-withdrawing inductive effects. mdpi.comresearchgate.net

Small Size: The van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to replace hydrogen in a molecule often without causing significant steric hindrance. benthamscience.comtandfonline.com This substitution can, however, lead to meaningful conformational changes. researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This strength can block metabolic oxidation at that position, a crucial feature for enhancing the metabolic stability and half-life of drug candidates. nih.govmdpi.com

Modulation of Properties: Fluorine substitution can enhance a compound's lipophilicity, which can improve its ability to permeate biological membranes. benthamscience.comtandfonline.com It can also lead to increased binding affinity with target proteins. nih.govtandfonline.com

The nitro group (—NO₂) is another functional group of immense importance in organic chemistry. wikipedia.org Its strong electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.govnumberanalytics.com Conversely, this property facilitates nucleophilic aromatic substitution, making nitroaromatics versatile intermediates for synthesizing a wide array of functionalized compounds. wikipedia.orgnumberanalytics.com Aromatic nitro compounds are crucial precursors in the production of dyes, polymers, and pharmaceuticals, often through the reduction of the nitro group to form an amine (—NH₂), a key step in many synthetic pathways. researchgate.netnumberanalytics.comnumberanalytics.com

The combination of both fluorine and a nitro group on an aromatic ring creates a molecule with unique electronic properties and reactivity, making fluorinated nitroaromatics valuable scaffolds in the development of new pharmaceuticals and agrochemicals.

Overview of the Chemical Structure and its Impact on Research Avenues

The molecular structure of 5-Fluoro-1,2-dimethyl-3-nitrobenzene consists of a central benzene (B151609) ring substituted with four different groups: a fluorine atom at position 5, two methyl groups at positions 1 and 2, and a nitro group at position 3. This specific arrangement of substituents dictates its chemical identity and potential reactivity.

| Property | Data |

| Molecular Formula | C₈H₈FNO₂ |

| Molecular Weight | 169.15 g/mol nih.gov |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-4,5-dimethylnitrobenzene |

This data is based on the chemical structure; specific experimental data for this isomer is limited.

The impact of its structure on potential research avenues can be analyzed by considering the interplay of its functional groups:

Electronic Effects: The nitro group is a powerful electron-withdrawing group, which decreases the electron density of the aromatic ring. nih.govwikipedia.org The fluorine atom also withdraws electron density via induction, while the two methyl groups are weakly electron-donating. The net effect is a relatively electron-poor aromatic system, which influences its reactivity in substitution reactions.

Synthetic Potential: The presence of the nitro group makes the compound a candidate for reduction to the corresponding aniline (B41778), 5-Fluoro-1,2-dimethylbenzene-3-amine. This resulting amino group is a versatile handle for a wide range of subsequent chemical transformations, including diazotization and amide bond formation. The fluorine atom is generally stable but can be a site for nucleophilic substitution under harsh conditions.

Research Intermediate: As a substituted aromatic molecule, this compound could serve as a valuable building block or intermediate in multi-step organic syntheses. Its specific substitution pattern could be leveraged to construct more complex molecules with precise stereochemistry and functionality, potentially for screening in drug discovery programs or for developing new materials. researchgate.net

Given its structural features, this compound is a compound of interest for synthetic chemists exploring the creation of novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,2-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKOJRWSFHYMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603034 | |

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185207-28-7 | |

| Record name | 5-Fluoro-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Multi-Step Synthesis Pathways for 5-Fluoro-1,2-dimethyl-3-nitrobenzene and Related Isomers

The synthesis of specifically substituted aromatic compounds like this compound is not a trivial task. It requires multi-step pathways where the order of substituent introduction is critical to achieving the desired isomer. The directing effects of the substituents already present on the ring guide the position of subsequent additions.

Strategies for Regioselective Fluorination

Introducing a fluorine atom at a specific position on an aromatic ring can be accomplished through several methods, primarily categorized as electrophilic or nucleophilic fluorination.

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. A widely used reagent for this purpose is Selectfluor™ (F-TEDA-BF4). nih.gov The regioselectivity is governed by the existing substituents on the ring; activating groups direct the fluorination to the ortho and para positions. For instance, fluorination of an activated precursor like a substituted aniline (B41778) or phenol (B47542) with Selectfluor can proceed with high regioselectivity and yield. nih.govnih.gov

Nucleophilic Aromatic Substitution: These methods involve the displacement of a leaving group by a fluoride (B91410) ion.

Halogen Exchange (Halex) Reaction: This process is common in industrial settings and involves reacting a chlorinated or brominated nitroaromatic compound with a fluoride source like potassium fluoride (KF). google.comgoogle.com The reaction is typically carried out in a polar aprotic solvent at high temperatures. The presence of electron-withdrawing groups (like a nitro group) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. epo.org This reaction is particularly useful for introducing fluorine to a specific position that might not be accessible through other methods. epo.org

Regioselective Nitration Protocols for Aryl Substrates

Nitration is a quintessential electrophilic aromatic substitution reaction, most commonly achieved using a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). frontiersin.orgnih.gov

The regioselectivity of nitration is dictated by the directing effects of the substituents already on the aromatic ring. To synthesize this compound, one would likely perform the nitration on a 3-fluoro-1,2-dimethylbenzene precursor. In this case:

The fluoro group is a deactivating substituent but is an ortho, para-director . libretexts.org

The two methyl groups are activating substituents and are also ortho, para-directors . libretexts.org

The position of nitration is determined by the cumulative electronic and steric effects of these groups. The nitro group will preferentially add to the most activated position that is sterically accessible. For 3-fluoro-1,2-dimethylbenzene, the C5 position is ortho to the C4-methyl group and para to the C1-methyl group, making it an electronically favorable site for electrophilic attack.

Alkylation and Dimethylation Strategies

Introducing methyl groups onto an aromatic ring is typically accomplished via Friedel-Crafts alkylation. This reaction involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). youtube.com

However, Friedel-Crafts alkylation has notable limitations:

Polyalkylation: The product, an alkylated benzene (B151609), is more reactive than the starting material, often leading to the addition of multiple alkyl groups.

Carbocation Rearrangements: The reaction proceeds through a carbocation intermediate, which can rearrange to a more stable carbocation, leading to isomeric products.

Due to these challenges, it is often more strategic to begin a synthesis with a commercially available, pre-dimethylated precursor, such as a derivative of o-xylene (B151617) (1,2-dimethylbenzene), to ensure the correct relative positioning of the methyl groups.

Precursor Synthesis and Derivatization Approaches (e.g., from 3,5-dimethylaniline)

A plausible synthetic route to this compound could start from a readily available precursor like 3,5-dimethylaniline. chemicalbook.com While this precursor does not have the 1,2-dimethyl arrangement, it illustrates the types of transformations involved. A more direct precursor would be 1,2-dimethylbenzene.

A hypothetical pathway starting from 1,2-dimethylbenzene (o-xylene) could be:

Nitration: Nitration of o-xylene yields a mixture of 3-nitro-1,2-dimethylbenzene and 4-nitro-1,2-dimethylbenzene. The desired 3-nitro isomer would need to be separated.

Reduction: The separated 3-nitro-1,2-dimethylbenzene is reduced to 3-amino-1,2-dimethylbenzene (3-xylidine).

Fluorination via Balz-Schiemann Reaction: The 3-amino-1,2-dimethylbenzene is converted to its diazonium tetrafluoroborate salt, which is then heated to produce 3-fluoro-1,2-dimethylbenzene.

Final Nitration: The resulting 3-fluoro-1,2-dimethylbenzene is nitrated. The directing effects of the fluoro and dimethyl groups would direct the incoming nitro group to the C5 position, yielding the final product, This compound .

Mechanistic Studies of Synthetic Reactions

Influence of Substituents on Reaction Kinetics and Selectivity

The outcome of electrophilic aromatic substitution reactions is profoundly influenced by the electronic properties of the substituents attached to the benzene ring. These substituents can alter the reaction rate (kinetics) and determine the position of the incoming electrophile (selectivity). libretexts.org

Substituents are broadly classified based on two effects:

Reactivity: Activating groups increase the rate of reaction compared to benzene, while deactivating groups decrease the rate. This is because activating groups donate electron density to the ring, making it more nucleophilic, whereas deactivating groups withdraw electron density. lumenlearning.comlibretexts.org

Directing Effect: Substituents direct the incoming electrophile to specific positions. Ortho, para-directors guide the substitution to the carbons adjacent (ortho) and opposite (para) to the substituent. Meta-directors guide the substitution to the carbons one position away (meta). libretexts.org

These effects arise from a combination of inductive and resonance effects:

Inductive Effect: The polarization of the sigma (σ) bond between the substituent and the ring carbon due to differences in electronegativity.

Resonance Effect: The delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org

The interplay of these effects for the substituents relevant to this compound is summarized below.

| Substituent | Reactivity Effect | Directing Effect | Dominant Electronic Effect |

| -CH₃ (Methyl) | Activating | ortho, para | Inductive and hyperconjugation (electron-donating) |

| -F (Fluoro) | Deactivating | ortho, para | Strong inductive withdrawal, weaker resonance donation |

| -NO₂ (Nitro) | Strongly Deactivating | meta | Strong inductive and resonance withdrawal |

The relative rates of nitration for various monosubstituted benzenes illustrate these kinetic effects clearly.

Data adapted from kinetic studies on electrophilic aromatic substitution reactions. lumenlearning.com

The unique case of halogens, such as fluorine, is that they are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directing because of their electron-donating resonance effect, which stabilizes the cationic intermediate (arenium ion) when the attack is at the ortho or para position. libretexts.org In any multi-step synthesis, understanding these principles is paramount for predicting and controlling the regiochemical outcome.

Catalytic Approaches in Synthesis (e.g., Metal Hydrides, Hydrogenation Catalysts)

The reduction of the nitro group in this compound to the corresponding aniline, 5-Fluoro-1,2-dimethyl-3-aminobenzene, is a pivotal transformation. This amino derivative serves as a crucial building block for the synthesis of more complex molecules. Catalytic hydrogenation is a widely employed and efficient method for this conversion. sioc-journal.cn

Hydrogenation Catalysts:

Catalytic hydrogenation involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly used catalysts for the reduction of nitroaromatic compounds include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, Pd/C is a highly effective and widely used catalyst for nitro group reductions, often providing high yields under relatively mild conditions of temperature and pressure. acs.org

The general reaction for the catalytic hydrogenation of this compound is as follows:

this compound + 3H₂ --(Catalyst)--> 5-Fluoro-1,2-dimethyl-3-aminobenzene + 2H₂O

The reaction conditions, such as solvent, temperature, and hydrogen pressure, are critical parameters that need to be optimized to achieve the desired outcome while minimizing side reactions.

Interactive Data Table: Typical Hydrogenation Catalysts and Conditions for Nitro Group Reduction

| Catalyst | Typical Loading (wt%) | Solvent | Temperature (°C) | Pressure (psi) | Selectivity |

| Pd/C | 5-10 | Methanol (B129727), Ethanol (B145695) | 25-80 | 50-500 | High |

| Pt/C | 1-5 | Acetic Acid, Ethyl Acetate | 25-100 | 50-1000 | High |

| Raney Ni | 10-50 | Ethanol, Water | 50-150 | 500-1500 | Good |

This table presents generalized conditions for the reduction of aromatic nitro compounds and may require optimization for the specific substrate, this compound.

Metal Hydrides:

While catalytic hydrogenation is a primary method, metal hydrides can also be employed for the reduction of nitro groups. However, their application for aromatic nitro compounds can sometimes lead to the formation of undesired side products like azo and azoxy compounds. Common metal hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity and selectivity of these reagents can be modulated by the use of additives or by modifying the reaction conditions. For instance, the combination of NaBH₄ with a transition metal salt can create a more effective and selective reducing system.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles in the synthesis of chemicals is crucial for minimizing environmental impact and promoting sustainability. The synthesis of this compound can be evaluated and improved through the lens of the twelve principles of green chemistry.

The traditional synthesis of nitroaromatic compounds often involves the use of strong acids, such as a mixture of nitric acid and sulfuric acid, which can generate significant amounts of acidic waste. Developing greener synthetic routes is therefore a key research objective.

Key Green Chemistry Principles and Their Application:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a fundamental principle. This can be achieved by optimizing reaction conditions to maximize yield and reduce byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as catalytic hydrogenation, generally have high atom economy as they facilitate the addition of hydrogen with minimal waste.

Use of Catalysis: As discussed in the previous section, the use of catalysts is superior to stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a chemical process. The ideal solvent should be non-toxic, biodegradable, and recyclable. Research into the use of greener solvents, such as water, supercritical fluids, or ionic liquids, for nitration and reduction reactions is an active area of investigation.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that can operate under milder conditions is a key aspect of this principle.

Interactive Data Table: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

| Prevention | Optimize nitration and reduction steps to maximize yield and minimize byproducts. | Develop selective catalysts to avoid the formation of isomers during nitration. |

| Atom Economy | Catalytic hydrogenation for the reduction of the nitro group has high atom economy. | Explore direct amination methods as an alternative to the nitration-reduction sequence. |

| Less Hazardous Chemical Syntheses | Replace corrosive mixed acids in nitration with solid acid catalysts or milder nitrating agents. | Utilize enzymatic or biocatalytic methods for specific transformations. nih.gov |

| Safer Solvents | Use of traditional organic solvents like methanol or ethanol in hydrogenation. | Investigate the use of water or other green solvents for the synthesis steps. |

| Catalysis | Employing reusable heterogeneous catalysts like Pd/C for hydrogenation. | Develop more robust and recyclable catalysts with higher activity and selectivity. |

By systematically applying these principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Reaction Pathway Elucidation

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.commsu.edu The reactivity of the aromatic ring towards an incoming electrophile is heavily influenced by the electronic properties of the substituents already present. libretexts.org

The rate of electrophilic aromatic substitution is determined by the extent to which substituents activate or deactivate the benzene ring. Activating groups donate electron density, making the ring more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. libretexts.orgyoutube.com

In 5-Fluoro-1,2-dimethyl-3-nitrobenzene, the substituents exhibit competing effects:

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. minia.edu.eg It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orgpressbooks.pub The nitrogen atom's formal positive charge significantly reduces the ring's nucleophilicity. minia.edu.eg

Fluorine Atom (-F): Halogens like fluorine are generally considered deactivating groups. reddit.com Fluorine exerts a strong electron-withdrawing inductive effect due to its high electronegativity. However, it also possesses lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). libretexts.orgminia.edu.eg While the inductive effect typically outweighs the resonance effect for halogens, making them deactivators, they are the least deactivating of the deactivating groups. minia.edu.eg

Methyl Groups (-CH₃): Alkyl groups, such as the two methyl groups in this molecule, are activating groups. They donate electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. pressbooks.pub

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating |

| -CH₃ (Methyl) | Weakly Donating (+I) | Donating (Hyperconjugation) | Weakly Activating |

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. minia.edu.eg

Nitro Group (-NO₂): As a deactivating group, the nitro group is a meta-director. minia.edu.egpressbooks.pub It directs incoming electrophiles to the positions meta to itself (C4 and C6 in this molecule).

Fluorine Atom (-F): Despite being a weak deactivator, fluorine is an ortho, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance. minia.edu.egreddit.com In this molecule, the positions ortho to the fluorine are C4 and C6, and the para position is C2 (already substituted).

Methyl Groups (-CH₃): The activating methyl groups are also ortho, para-directors. pressbooks.pub

The methyl at C1 directs to C2 (substituted), C6, and C4.

The methyl at C2 directs to C1 (substituted), C3 (substituted), and C5 (substituted).

In polysubstituted benzenes, the position of the incoming electrophile is generally determined by the most powerful activating group. reddit.com However, in this compound, all available positions are influenced by a complex interplay of these directing effects. The potential sites for electrophilic attack are C4 and C6. Both positions are meta to the strongly deactivating nitro group and ortho or para to the activating methyl groups and the ortho, para-directing fluorine. The directing effects of the methyl and fluoro groups will compete, but both direct to the same available positions (C4 and C6), reinforcing this regioselectivity. Steric hindrance may also play a role in favoring one position over the other.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for simple benzene derivatives but is facilitated by the presence of strong electron-withdrawing groups. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. libretexts.org Strong electron-withdrawing groups, such as nitro groups, are crucial for activating the ring towards nucleophilic substitution. beilstein-journals.orgnih.gov These groups activate the ring by withdrawing electron density, making the carbon atom attached to the leaving group more electrophilic.

Crucially, these groups also stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. acs.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. libretexts.org

In this compound, the nitro group is positioned ortho to the fluorine atom. This arrangement strongly activates the C-F bond for nucleophilic attack. The fluorine atom itself is an effective leaving group in SNAr reactions. nih.gov Therefore, the molecule is well-suited to undergo nucleophilic aromatic substitution where a nucleophile displaces the fluoride (B91410) ion.

The SNAr mechanism is a two-step process, often referred to as an addition-elimination mechanism.

Nucleophilic Attack (Addition): A nucleophile attacks the carbon atom bearing the leaving group (fluorine in this case). This forms a resonance-stabilized, negatively charged intermediate called the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group.

Loss of Leaving Group (Elimination): The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion), which takes its bonding electrons with it.

The presence of the nitro group ortho to the fluorine is critical for the stability of the Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. libretexts.orgacs.org

| Reactant | Nucleophile (Nu⁻) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | ⁻OH / H₂O | 1,2-Dimethyl-3-nitro-5-phenol | SNAr |

| This compound | ⁻OR (Alkoxide) | 5-Alkoxy-1,2-dimethyl-3-nitrobenzene | SNAr |

| This compound | NH₃ / Amines | 5-Amino(or substituted amino)-1,2-dimethyl-3-nitrobenzene | SNAr |

Reduction Reactions

The nitro group on an aromatic ring is readily susceptible to reduction by various chemical reagents. This is a synthetically useful transformation as it converts nitro compounds into aromatic amines (anilines).

For this compound, the primary reduction reaction involves the conversion of the nitro group to an amino group (-NH₂). This can be achieved using several common reducing agents:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be used, although catalytic hydrogenation is often preferred for aromatic nitro groups.

Metals in Acid: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

The reaction pathway typically proceeds through intermediate species like nitrosobenzene (B162901) and phenylhydroxylamine, which are rapidly reduced further to the final amine product under the reaction conditions. mdpi.com The reduction of the nitro group in this compound would yield 5-Fluoro-1,2-dimethyl-3-aminobenzene. This reaction is generally selective for the nitro group, leaving the fluorine atom and methyl groups intact.

Reduction of Nitro Group to Amino Functionality

The most common and synthetically valuable transformation of this compound is the reduction of its nitro group (-NO₂) to the corresponding primary amino group (-NH₂). This reaction yields 3-Fluoro-4,5-dimethylaniline, a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The conversion of the nitro moiety to an amine is a fundamental step that dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating one. This transformation is typically achieved with high efficiency and yield through various established chemical methods.

The general reaction is as follows:

this compound → 3-Fluoro-4,5-dimethylaniline

This reduction is a six-electron process that proceeds through intermediate species such as nitrosobenzene and phenylhydroxylamine, although these are rarely isolated under typical reduction conditions.

Methodologies and Selectivity in Reduction Processes

A variety of reagents and catalytic systems can be employed to reduce the nitro group of this compound. The choice of method often depends on factors such as the presence of other functional groups, desired reaction conditions (e.g., temperature, pressure, pH), and cost. A key consideration for this specific molecule is the preservation of the carbon-fluorine (C-F) bond, as some reductive methods can cause hydrodehalogenation.

Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. It typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): H₂/Pd/C is a highly effective and widely used system for the hydrogenation of aromatic nitro compounds. The reaction is often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and moderate hydrogen pressure. It generally shows excellent selectivity for the nitro group without affecting the C-F bond.

Raney Nickel (Raney Ni): This catalyst is also highly effective for nitro reductions. It can be a preferred alternative to Pd/C when there is a risk of dehalogenating more labile aryl halides (chlorides, bromides, iodides), though it is generally safe for the more robust C-F bond.

Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is another powerful hydrogenation catalyst that can be used for this transformation, typically in acidic media like acetic acid.

Chemical Reduction (Dissolving Metal Reductions): These methods utilize metals in the presence of an acid to generate hydrogen in situ. They are classic, robust, and often used when catalytic hydrogenation is not feasible or available.

Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): The Béchamp reduction, using iron filings in the presence of hydrochloric acid or ammonium (B1175870) chloride, is a traditional and cost-effective method. It is known for its good chemoselectivity, often leaving other reducible groups intact.

Tin(II) Chloride (SnCl₂): Reduction with stannous chloride in an acidic solvent like concentrated HCl is a mild and highly selective method suitable for laboratory-scale synthesis. It is particularly useful for reducing nitroarenes without affecting other sensitive functionalities.

Zinc in Acidic Media (Zn/HCl or Zn/CH₃COOH): Zinc dust in the presence of an acid is another effective reducing agent for aromatic nitro compounds.

The following table summarizes common methodologies for the reduction of aromatic nitro groups applicable to this compound.

| Method | Reagents & Conditions | Selectivity Profile | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, RT | High selectivity for NO₂. Generally does not cleave C-F bond. May reduce other unsaturated groups. | Clean (byproducts are H₂O), high yield, catalyst is recyclable. | Requires specialized pressure equipment, catalyst can be expensive. |

| Béchamp Reduction | Fe, HCl or NH₄Cl, H₂O/Ethanol, Reflux | Excellent chemoselectivity for the nitro group. | Inexpensive, robust, and industrially scalable. | Requires stoichiometric amounts of metal, produces large amounts of iron sludge waste. |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O, Conc. HCl, Ethanol, Reflux | Very mild and highly chemoselective. Tolerates many other functional groups. | Good for small-scale synthesis with sensitive substrates. | Generates tin-based waste, which is toxic and requires careful disposal. |

Coupling and Other Cross-Reactions

This compound can participate in carbon-carbon and carbon-heteroatom bond-forming reactions, which are central to modern organic synthesis. These reactions can proceed via two main strategies: direct functionalization involving the nitro group, or a more traditional multi-step approach following its conversion to other functional groups.

Direct Denitrative Cross-Coupling: Recent advances in catalysis have enabled the use of nitroarenes as electrophiles in cross-coupling reactions, where the nitro group acts as a leaving group. This approach, known as denitrative coupling, offers a more direct route to complex molecules by avoiding the traditional reduction-diazotization-substitution sequence. Using specialized palladium catalysts, often with electron-rich and bulky phosphine (B1218219) ligands (e.g., BrettPhos), the C-NO₂ bond can undergo oxidative addition to a Pd(0) center. This allows for subsequent reactions like Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). While not specifically documented for this compound, this methodology is generally applicable to a wide range of nitroarenes.

Coupling via Transformation of the Amino Group: A more established and widely practiced route involves the initial reduction of the nitro group to 3-Fluoro-4,5-dimethylaniline. The resulting amine is a versatile handle for introducing other functionalities suitable for cross-coupling.

Diazotization: The primary amino group of 3-Fluoro-4,5-dimethylaniline can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C).

Sandmeyer Reaction: The resulting aryl diazonium salt is a highly reactive intermediate that can be displaced by various nucleophiles in the presence of a copper(I) salt catalyst. This allows for the synthesis of aryl halides (e.g., 1-Bromo-3-fluoro-4,5-dimethylbenzene or 1-Chloro-3-fluoro-4,5-dimethylbenzene) or aryl nitriles. wikipedia.org

Cross-Coupling of the Resulting Aryl Halide: The aryl halide produced from the Sandmeyer reaction is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or aryl-alkenyl compounds.

Mizoroki-Heck Reaction: Coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com

This multi-step pathway provides a reliable and versatile platform for elaborating the structure of the original this compound scaffold.

Oxidative Transformations

The two methyl groups on the aromatic ring of this compound are susceptible to oxidation. Under strong oxidizing conditions, these alkyl side chains can be converted to carboxylic acid functionalities. This transformation is a common method for synthesizing aromatic carboxylic acids.

The oxidation can be carried out using powerful oxidizing agents such as:

Potassium permanganate (B83412) (KMnO₄): Typically used under basic or neutral conditions, followed by acidification.

Chromic acid (H₂CrO₄): Generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid.

Depending on the stoichiometry of the oxidizing agent and the reaction conditions, either one or both methyl groups can be oxidized. Partial oxidation would lead to the formation of 3-Fluoro-4-methyl-5-nitrobenzoic acid or 3-Fluoro-5-methyl-2-nitrobenzoic acid . Complete oxidation would yield 5-Fluoro-3-nitroisophthalic acid .

However, these reactions require harsh conditions (high temperatures and strong acids or bases), which can pose challenges. The strongly electron-withdrawing nitro group deactivates the ring, making the methyl groups somewhat more resistant to oxidation than those on a more electron-rich ring. There is also a risk of degradation of the aromatic ring itself under such forceful conditions. Therefore, careful control of the reaction parameters is essential to achieve the desired transformation selectively and in good yield.

Derivatization and Structural Modification for Research Probes

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of 5-fluoro-1,2-dimethyl-3-nitrobenzene can be approached through various established organic chemistry methodologies. A common strategy involves the multi-step synthesis starting from a commercially available precursor, such as o-xylene (B151617). The nitration of o-xylene using a mixture of nitric acid and sulfuric acid typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.netnih.gov

Following the separation of the desired 3-nitro-o-xylene isomer, subsequent functionalization can be carried out. For instance, the introduction of a fluorine atom can be achieved through electrophilic fluorination. It is important to note that direct fluorination of benzene (B151609) rings can be challenging due to the high reactivity of fluorine. libretexts.org However, specialized fluorinating agents can be employed to achieve this transformation.

Alternatively, the synthesis can commence with a pre-functionalized benzene ring. For example, starting with a fluorinated o-xylene derivative, the nitro group can be introduced at a later stage. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming nitro group. libretexts.org

Further derivatization can be accomplished by leveraging the reactivity of the nitro group or the aromatic ring. For instance, the methyl groups can be oxidized to carboxylic acids, as demonstrated by the oxidation of 3-nitro-o-xylene to 3-nitrophthalic acid using nitric acid and oxygen in the presence of a catalyst. google.com This transformation introduces new functional groups that can be used for subsequent modifications.

A summary of potential synthetic strategies for substituted derivatives is presented in the table below.

| Starting Material | Key Transformation(s) | Potential Derivative |

| o-Xylene | Nitration, Fluorination | This compound |

| 3-Nitro-o-xylene | Oxidation | 4-Fluoro-5,6-dimethyl-2-nitrobenzoic acid |

| Fluorinated o-xylene | Nitration | This compound |

Creation of Diamine and Aminobenzene Derivatives from Related Nitrobenzenes

A crucial transformation in the derivatization of nitroaromatic compounds is the reduction of the nitro group to an amine. This reaction opens up a vast array of possibilities for further functionalization. The reduction of a nitro group to an amino group is a well-established process in organic synthesis. For a closely related compound, 3-nitro-o-xylene, the reduction to 3-amino-o-xylene has been documented. google.com This transformation is typically achieved using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metals in acidic media (e.g., tin or iron in hydrochloric acid).

The resulting aminobenzene derivative, 5-fluoro-1,2-dimethyl-3-aminobenzene, serves as a versatile intermediate. From this amino derivative, a wide range of reactions can be performed, including diazotization followed by substitution, acylation, and alkylation, to introduce further diversity.

Furthermore, the synthesis of vicinal diamines (1,2-diamines) from nitroarenes represents a valuable synthetic strategy. organic-chemistry.org While a direct conversion of this compound to a diamine in a single step is not straightforward, a multi-step process can be envisioned. One potential route involves the introduction of a second nitro group onto the aromatic ring, followed by the simultaneous reduction of both nitro groups to yield the corresponding diamine. The regioselectivity of the second nitration would be influenced by the directing effects of the existing fluorine and methyl groups.

The table below outlines the key transformations for creating amine and diamine derivatives.

| Starting Compound | Reagents/Conditions | Product |

| This compound | H₂, Pd/C or Fe/HCl | 5-Fluoro-1,2-dimethyl-3-aminobenzene |

| This compound | Nitration, then Reduction | 5-Fluoro-1,2-dimethyl-diamine derivative |

Analog Synthesis and Structural Diversity

The generation of a diverse library of analogs based on the this compound scaffold is essential for structure-activity relationship (SAR) studies and the development of probes with fine-tuned properties. This can be achieved by systematically modifying the substituents on the aromatic ring.

One approach is to vary the halogen substituent. While this article focuses on the fluoro derivative, analogous compounds bearing chloro, bromo, or iodo groups could be synthesized using appropriate halogenation reactions. For example, the bromination of an activated aromatic ring can be achieved using bromine in the presence of a Lewis acid catalyst like iron(III) bromide. libretexts.org

The methyl groups can also be modified. As mentioned earlier, they can be oxidized to carboxylic acids. google.com Furthermore, Friedel-Crafts alkylation or acylation reactions on a suitable precursor could introduce different alkyl or acyl groups at various positions on the ring, although the presence of a deactivating nitro group can hinder these reactions. libretexts.org Therefore, the order of synthetic steps is crucial. For instance, introducing the alkyl or acyl groups before the nitration step is often a more viable strategy.

The synthesis of polysubstituted benzenes often requires careful planning of the reaction sequence to ensure the desired regiochemistry. The activating and deactivating properties of the substituents, as well as their ortho-, para-, or meta-directing effects, must be considered at each step. libretexts.org

The following table provides examples of synthetic strategies to achieve structural diversity.

| Target Modification | Synthetic Approach | Example Reaction |

| Halogen variation | Electrophilic halogenation | Bromination with Br₂/FeBr₃ |

| Alkyl group variation | Friedel-Crafts alkylation (on precursor) | Alkylation with an alkyl halide and AlCl₃ |

| Introduction of other functional groups | Sulfonation | Reaction with fuming sulfuric acid |

Isotopic Labeling Strategies (e.g., ¹³C, ¹⁹F) for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the fate of molecules in complex systems. The incorporation of stable isotopes such as carbon-13 (¹³C) and fluorine-19 (¹⁹F) into the structure of this compound can provide invaluable insights through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

¹³C Labeling: Incorporating ¹³C at specific positions within the molecule can help to trace the carbon skeleton during a chemical transformation. For instance, if a derivative of this compound is being studied as a metabolic probe, ¹³C labeling can help to identify the metabolic pathways by tracking the labeled carbon atoms in the resulting metabolites. nih.gov The synthesis of ¹³C-labeled compounds would involve using a ¹³C-enriched starting material at the desired position in the synthetic route. The enhanced signal in ¹³C NMR from the enriched position allows for sensitive detection and structural elucidation. frontiersin.org

¹⁹F Labeling: Fluorine-19 is a particularly attractive nucleus for NMR studies due to its 100% natural abundance, high sensitivity (spin quantum number of 1/2), and large chemical shift range. ed.ac.uk The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an excellent reporter for changes in the molecule's structure or its interactions with its surroundings. For example, if a derivative of this compound is designed to bind to a biological target, changes in the ¹⁹F NMR spectrum upon binding can provide information about the binding event and the nature of the interaction. Furthermore, ¹⁹F-¹³C coupling can be observed in doubly labeled molecules, providing additional structural information. d-nb.info

Isotopic labeling experiments are invaluable for:

Mechanistic Elucidation: Following the movement of labeled atoms through a reaction sequence to understand the mechanism.

Metabolic Tracing: Tracking the metabolic fate of a compound in biological systems.

Structural Analysis: Using NMR techniques that rely on isotopic enrichment to determine the three-dimensional structure of molecules and their complexes.

The strategic application of isotopic labeling transforms derivatives of this compound from simple molecules into sophisticated tools for detailed mechanistic and structural investigations. nih.gov

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Fluoro-1,2-dimethyl-3-nitrobenzene, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing nitro group and the fluorine atom, as well as the electron-donating methyl groups. The coupling constants (J) between the aromatic protons and between the protons and the fluorine atom would be crucial for confirming their relative positions on the benzene (B151609) ring. The two methyl groups would likely appear as singlets, with their chemical shifts influenced by the adjacent substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment in the molecule. Six distinct signals would be expected for the aromatic carbons and two for the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. For instance, the carbon atom bonded to the nitro group would be shifted downfield, while the carbon attached to the fluorine atom would show a characteristic splitting pattern due to C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds. thermofisher.comnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal would provide information about the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable structural information.

A comprehensive analysis of these NMR spectra, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration would also give rise to a characteristic absorption band, typically in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent.

A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or a nitroso group (NO). The presence of methyl groups might lead to the formation of a tropylium (B1234903) ion or related fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which would confirm the elemental composition of the molecule. acs.org

Spectroscopic Analysis of Reaction Intermediates

The study of reaction intermediates is crucial for understanding reaction mechanisms. Spectroscopic techniques can be employed to detect and characterize transient species formed during the synthesis or reactions of this compound. For instance, in nucleophilic aromatic substitution reactions, which are common for nitro-activated aromatic halides, it might be possible to observe the formation of Meisenheimer complexes or other intermediates using low-temperature NMR or other spectroscopic methods. The electron-withdrawing nature of the nitro group and the fluorine atom would influence the stability and reactivity of any such intermediates.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. globalresearchonline.net It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties. globalresearchonline.net For substituted nitrobenzenes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), help in deriving optimized geometries and understanding the influence of various substituents on the benzene (B151609) ring. globalresearchonline.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and lower stability.

While specific HOMO-LUMO energy values for 5-Fluoro-1,2-dimethyl-3-nitrobenzene are not available in the provided search results, data for related nitrobenzene (B124822) derivatives illustrate the general principles. Electron-withdrawing groups, like the nitro group, tend to lower the energy levels of the frontier orbitals, whereas electron-donating groups have the opposite effect. researchgate.net The table below shows calculated HOMO, LUMO, and energy gap values for nitrobenzene and some of its derivatives, demonstrating these trends.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Nitrobenzene | -7.99 | -1.67 | 6.32 |

| p-Nitrotoluene | -7.73 | -1.68 | 6.05 |

| p-Chloronitrobenzene | -8.01 | -1.88 | 6.13 |

| p-Fluoronitrobenzene | -7.98 | -1.80 | 6.18 |

Data in this table is illustrative, based on values for related compounds and general chemical principles, not specific calculations for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netavogadro.ccucsb.edu These maps display the electrostatic potential on the surface of the molecule, where red regions indicate negative potential (electron-rich areas) and blue regions indicate positive potential (electron-poor areas). researchgate.net

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. Theoretical calculations can predict the magnitude and direction of the dipole moment, providing insight into a molecule's intermolecular interactions and solubility. The accuracy of the calculated dipole moment is strongly related to the predicted structural stability of the molecule. globalresearchonline.net

The specific calculated dipole moment for this compound is not found in the searched literature. However, the value would be determined by the vector sum of the individual bond moments of the C-F, C-N, N-O, and C-CH₃ bonds. Given the high electronegativity of the fluorine atom and the nitro group, and the positions of the electron-donating methyl groups, the molecule is expected to possess a significant net dipole moment. The table below presents experimental dipole moments for related compounds to provide context.

| Compound | Dipole Moment (Debye) |

|---|---|

| Nitrobenzene | 4.22 |

| 1-Chloro-2-nitrobenzene | 4.63 |

| 1-Chloro-3-nitrobenzene | 3.63 |

| 1-Chloro-4-nitrobenzene | 2.82 |

Data sourced from Stenutz (2025) and other publicly available databases. stenutz.euwordpress.comnist.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations can provide detailed information on the dynamics and interactions of molecules in various environments, such as in solution or interacting with biological macromolecules. nih.gov Non-reactive MD is suitable for examining large systems and interactions like protein-ligand binding, while reactive MD can model the formation and breaking of chemical bonds. mdpi.commdpi.com

Specific MD simulation studies for this compound were not identified in the search results. However, MD simulations have been applied to other nitroaromatic compounds to understand their behavior, such as their interaction with enzymes involved in bioremediation or their transport across cell membranes. mdpi.comnih.gov Such studies could, in principle, be applied to this compound to investigate its environmental fate or biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property, such as toxicity. researchgate.netnih.gov For nitroaromatic compounds, QSAR models are frequently developed to predict their toxicity to various organisms. researchgate.netcore.ac.uk

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is instrumental in predicting reaction mechanisms and analyzing the high-energy transition states that govern reaction rates. For aromatic compounds, these studies often focus on electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) reactions.

The synthesis of this compound would likely involve the nitration of a corresponding fluoro-dimethylbenzene precursor. The mechanism for aromatic nitration involves the formation of a highly reactive nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then acts as the electrophile. masterorganicchemistry.comyoutube.com The benzene ring attacks the nitronium ion, forming a carbocation intermediate known as a sigma complex, which then loses a proton to restore aromaticity. youtube.com Computational methods can model the energy profile of this reaction, identifying the transition state for the initial electrophilic attack as the rate-determining step. masterorganicchemistry.com

Furthermore, the presence of a fluorine atom and a nitro group on the benzene ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org In SNAr, a nucleophile attacks the carbon atom bearing a leaving group (like fluorine), proceeding through a negatively charged intermediate called a Meisenheimer complex. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orgvaia.com DFT calculations are used to investigate the energies of intermediates and transition states in SNAr reactions, helping to predict reaction feasibility and regioselectivity. amazonaws.com

Applications in Advanced Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

5-Fluoro-1,2-dimethyl-3-nitrobenzene serves as a key intermediate in the construction of complex organic structures. Its utility stems from the diverse reactivity of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring for certain reactions and can be chemically transformed.

The typical synthesis route for such a compound involves the nitration of a precursor, in this case, 4-fluoro-1,2-dimethylbenzene, using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Once synthesized, the compound can undergo several key transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides. This transformation yields 5-Fluoro-1,2-dimethyl-3-aminobenzene (an aniline (B41778) derivative), which is a crucial precursor for forming amides, diazonium salts, and other nitrogen-containing heterocycles.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group and the fluorine atom makes the benzene (B151609) ring electron-deficient. This facilitates nucleophilic aromatic substitution, where the fluorine atom can be displaced by various nucleophiles like amines, thiols, or alkoxides to introduce new functional groups.

Oxidation of Methyl Groups: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents, further expanding the synthetic possibilities.

These reactions allow chemists to use this compound as a scaffold, systematically building more elaborate molecules.

Table 1: Key Synthetic Transformations

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Nitro Reduction | H₂, Pd/C or Metal Hydrides | Amino (-NH₂) |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-NH₂, R-SH) | Substituted Amines, Thioethers |

| Methyl Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

Building Block for Pharmaceutical Intermediates

Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The inclusion of fluorine can enhance a drug molecule's metabolic stability, binding affinity, and lipophilicity, which affects its absorption and distribution in the body.

As a versatile building block, this compound is a valuable precursor for synthesizing pharmaceutical intermediates. The primary pathway involves the reduction of the nitro group to an amine. The resulting 5-fluoro-3-amino-1,2-dimethylbenzene can then be used in a variety of coupling reactions or further functionalized to create the core structures of potential drug candidates. Structurally related halogenated nitrobenzenes are known to be precursors in the synthesis of compounds targeting a range of diseases.

Precursor for Agrochemical Research Materials

Similar to its role in pharmaceuticals, this compound is a valuable precursor in the development of new agrochemicals like herbicides, insecticides, and fungicides. The structural features of fluorinated nitroaromatics are found in many active agrochemical ingredients. The synthesis of these materials often begins with a nitrated benzene derivative, which is then elaborated through a series of chemical modifications. The reduction of the nitro group to an amine is a common initial step, creating a reactive handle for building the final, more complex agrochemical product.

Integration into Advanced Materials Development (e.g., polymers, energetic materials)

The unique properties imparted by fluorine and nitro groups make related compounds candidates for use in materials science.

Polymers: Fluorinated aromatic compounds are used to create specialized polymers with desirable properties such as high thermal stability and chemical resistance. Intermediates like this compound could potentially be functionalized and incorporated into polymer chains.

Energetic Materials: Nitroaromatic compounds are the foundational components of many energetic materials. The nitro group acts as an "explosophore," a functional group that imparts explosive properties. While simple nitrobenzenes are precursors, the synthesis of advanced energetic materials often involves introducing multiple nitro groups or creating more complex heterocyclic structures. Research in this field includes designing molecules that balance high energy density with improved thermal stability and reduced sensitivity.

Application in the Synthesis of Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for imaging and studying biological systems. The design of these probes often involves a "functional fluorophore" that changes its fluorescence in response to specific stimuli, such as interaction with a target molecule or changes in its environment.

The development of novel fluorophores relies on efficient chemical synthesis to tailor their properties. Organic synthesis allows for the modulation of a molecule's photophysical characteristics. While direct application of this compound as a probe is not documented, its derivatives could be synthesized to serve this purpose. For instance, the amino derivative (obtained after nitro reduction) could be reacted with a fluorophore core to create a new probe designed to target specific biological structures or processes.

Environmental Research Perspectives

Degradation Pathways and Chemical Transformations in Environmental Matrices

The environmental fate of 5-Fluoro-1,2-dimethyl-3-nitrobenzene is governed by a combination of biotic and abiotic transformation processes. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative attack, a common microbial degradation strategy for aromatic compounds. cswab.org Conversely, this property facilitates the reduction of the nitro group, which is often the initial step in both aerobic and anaerobic biodegradation pathways. cswab.orgnih.gov

Biotic Degradation: Microbial systems have developed various strategies to metabolize nitroaromatic compounds. A primary pathway involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov Aerobic bacteria can subsequently hydroxylate the aromatic ring, leading to ring cleavage and mineralization. nih.gov For fluorinated aromatics, microbial degradation often involves initial attacks on non-fluorinated parts of the molecule. mdpi.com In the case of this compound, initial enzymatic reactions would likely target the methyl groups or the nitro group. Dioxygenase enzymes, for instance, can insert two hydroxyl groups into the aromatic ring, which can precipitate the spontaneous elimination of the nitro group. nih.gov The presence of the fluorine atom can, however, pose a challenge for complete mineralization, as the carbon-fluorine bond is highly stable. mdpi.comnih.gov

Abiotic Degradation: Abiotic processes such as photolysis may contribute to the transformation of this compound in sunlit surface waters and on soil surfaces. The conjugative interaction between the nitro group and the aromatic ring affects the compound's ultraviolet (UV) absorption spectrum, influencing its susceptibility to photochemical reactions. epa.gov While specific photolytic pathways for this compound are not extensively documented, related nitroaromatic compounds are known to undergo transformations upon exposure to UV radiation. Hydrolysis is generally not considered a significant degradation pathway for nitrobenzenes under typical environmental pH conditions.

Potential transformation products could include the reduction product, 5-Fluoro-1,2-dimethylaniline, or hydroxylated intermediates. The complete degradation pathway would involve multiple steps, potentially carried out by a consortium of different microorganisms.

Studies on Persistence and Bioavailability of Nitroaromatic Compounds in Environmental Research

The persistence of nitroaromatic compounds, including this compound, in the environment is a significant concern. The nitro group makes these compounds recalcitrant, meaning they resist degradation and can persist for long periods in soil and water. nih.govresearchgate.net This persistence raises the potential for long-term exposure and accumulation in various environmental matrices.

Persistence: The stability of the aromatic ring, enhanced by the electron-withdrawing nitro group, contributes to the environmental persistence of these chemicals. cswab.org The strong carbon-fluorine bond further increases the recalcitrance of fluorinated nitroaromatics. nih.gov Degradation rates are often slow and depend heavily on environmental conditions such as microbial populations, oxygen levels, pH, and temperature.

Bioavailability: Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a key factor in determining its potential toxicity and biodegradability. In soil and sediment, nitroaromatic compounds can be strongly adsorbed to minerals like smectite clays, which reduces their bioavailability. nih.gov The extent of this adsorption can be influenced by geochemical factors, such as the type of exchangeable cations (e.g., potassium vs. calcium) on the clay surfaces. nih.gov This sequestration can limit the accessibility of the compound to microbes, thereby slowing its degradation. Conversely, reduced bioavailability can also lower the immediate toxicity to aquatic plants and other organisms. nih.gov The log octanol/water partition coefficient (log Kow) is another indicator of a compound's tendency to partition into organic matter, affecting its mobility and bioavailability; for the parent compound nitrobenzene (B124822), the log Kow is 1.85. who.int

Methodologies for Environmental Monitoring of Fluorinated Nitrobenzenes

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of fluorinated nitrobenzenes like this compound in environmental samples such as water, soil, and air. who.int Due to typically low concentrations and complex sample matrices, monitoring usually involves a sample preparation step for extraction and concentration, followed by instrumental analysis. americanlaboratory.com

Sample Preparation: Common techniques for extracting nitroaromatic compounds from environmental samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recently, microextraction techniques. americanlaboratory.com Solid-phase microextraction (SPME) is a solvent-free method that has been successfully applied to the analysis of nitrobenzenes in water. americanlaboratory.comrhhz.net Graphene-based composite materials have been developed as efficient extraction media for SPME. rhhz.netresearchgate.net

Analytical Instrumentation: A range of analytical methods is available for the quantification of nitrobenzene and its derivatives. who.int High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common method for analyzing nitroaromatics in soil and water. cdc.gov Gas Chromatography (GC) is also widely used, often coupled with various detectors for enhanced sensitivity and selectivity. These detectors include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds and nitro groups.

Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen-containing compounds.

Mass Spectrometry (MS): Provides definitive identification and quantification, and is considered a confirmatory method. rhhz.netcdc.gov

The choice of method depends on the specific analyte, the required detection limit, and the nature of the environmental matrix.

Table 1: Analytical Methods for Nitroaromatic Compounds in Environmental Samples

| Analytical Technique | Detector | Sample Matrix | Typical Detection Limits | Reference |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Soil, Water | Sub- to mid-ppb range | cdc.gov |

| Gas Chromatography (GC) | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), Flame Ionization (FID) | Water, Air | Sub- to mid-ppb range | cdc.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Water, Soil, Air | ppb to ppt (B1677978) range | who.intrhhz.net |

| Solid-Phase Microextraction (SPME) coupled with GC-MS | Mass Spectrometer | Water, Soil | 0.005–0.02 μg/L (LODs in water) | rhhz.net |

| Liquid-Phase Microextraction (LPME) coupled with HPLC | Ultraviolet (UV) | Water | Low ppb range | americanlaboratory.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted aromatic compounds like 5-Fluoro-1,2-dimethyl-3-nitrobenzene often yields a mixture of isomers, making purification challenging and costly. Future research should focus on developing highly regioselective synthetic methods.

A primary route to nitroaromatics is through electrophilic nitration. The synthesis of a related compound, 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene, typically involves the nitration of 2-Bromo-1-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with high selectivity by the nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com

Future investigations should explore the direct nitration of 3-fluoro-1,2-dimethylbenzene. A key challenge will be controlling the regioselectivity to favor the desired isomer. The directing effects of the fluorine and two methyl groups will need to be carefully considered. Research in this area could involve:

Optimization of Reaction Conditions: A systematic study of reaction parameters such as temperature, reaction time, and the ratio of nitrating agents could lead to improved selectivity.

Alternative Nitrating Agents: Exploring milder or more selective nitrating agents beyond the standard nitric acid/sulfuric acid mixture could provide a pathway to the target molecule with higher purity.

Catalytic Methods: The use of solid acid catalysts or other catalytic systems could offer a more controlled and selective nitration process.

Another promising avenue is the functionalization of a pre-existing, appropriately substituted benzene (B151609) ring. For instance, a synthetic strategy could involve a nucleophilic aromatic substitution (SNAr) reaction on a precursor molecule.

Table 1: Potential Synthetic Strategies and Research Focus

| Strategy | Precursor | Reagents and Conditions to be Investigated | Key Research Goal |

| Electrophilic Nitration | 3-Fluoro-1,2-dimethylbenzene | Various nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄), temperature and solvent optimization | Maximizing the yield of the 5-nitro isomer |

| Nucleophilic Aromatic Substitution | A di-substituted precursor with a suitable leaving group | Fluorinating or nitrating agents under various catalytic conditions | High-yield conversion to the target compound |

Exploration of New Reactivity Profiles

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing nitro group and the electron-donating methyl groups, along with the influence of the fluorine atom, could lead to unique chemical behavior.

Future research should systematically investigate the reactivity of this compound. Key areas of exploration include:

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The resulting 5-Fluoro-1,2-dimethyl-3-aminobenzene could serve as a valuable building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. Studies on the selective reduction in the presence of the fluoro and methyl groups would be of significant interest.

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic attack. Investigating the substitution of the fluorine atom by various nucleophiles could open up pathways to a wide range of derivatives with potentially interesting properties.

Reactions of the Methyl Groups: The methyl groups could be susceptible to oxidation or halogenation, providing further avenues for functionalization. For instance, oxidation could yield carboxylic acids, which are versatile synthetic intermediates.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should leverage advanced computational modeling to explore the potential of this compound and its derivatives.

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures. These predictions can aid in the characterization of the molecule and its reaction products.

Reaction Mechanism and Selectivity Studies: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as the nitration of 3-fluoro-1,2-dimethylbenzene. By calculating the activation energies for the formation of different isomers, it may be possible to predict the reaction conditions that would favor the desired product.

Design of Novel Derivatives: Computational screening of virtual libraries of derivatives of this compound could identify candidates with desirable properties for specific applications, such as medicinal chemistry or materials science. Computational studies have been instrumental in understanding the enzymatic degradation of other organofluorine compounds, providing a basis for the rational design of new enzymes. nih.gov

Integration with Emerging Technologies in Organic Synthesis

Modern organic synthesis is increasingly benefiting from the integration of emerging technologies that offer advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for conducting hazardous reactions, such as nitrations, in a safer and more controlled manner. amt.ukrsc.orgvapourtec.comewadirect.com The highly exothermic nature of nitration can be managed more effectively in microreactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. Future research should focus on developing a continuous flow process for the synthesis of this compound. This would not only enhance the safety of the process but also facilitate scale-up for potential industrial applications. rsc.org

Automated Synthesis: The use of automated synthesis platforms could accelerate the exploration of reaction conditions for the synthesis of this compound and its derivatives, enabling high-throughput screening of different catalysts, solvents, and temperatures.

Table 2: Comparison of Batch vs. Flow Chemistry for Nitration